N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-3-6-15(7-4-12)25(22,23)10-9-18(21)20-14-5-8-17-16(11-14)19-13(2)24-17/h3-8,11H,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRIZCVKKPFPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Scaffold Synthesis
The 2-methylbenzo[d]thiazol-5-amine intermediate is synthesized via cyclocondensation of 4-amino-3-mercaptobenzoic acid with acetyl chloride under acidic conditions. The methyl group at position 2 is introduced by substituting the acetylating agent with propionyl chloride , followed by dehydrogenation using iodine in dimethyl sulfoxide (DMSO). Alternative routes involve Ullmann-type coupling of 2-methyl-5-nitrobenzothiazole with ammonia under catalytic copper(I) oxide, though yields are moderate (45–55%).
Amide Bond Formation
The final step involves coupling 2-methylbenzo[d]thiazol-5-amine with 3-tosylpropanoyl chloride . This is achieved via Schotten-Baumann conditions:
- 3-Tosylpropanoyl chloride is prepared by refluxing 3-tosylpropanoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM).
- The acyl chloride is reacted with the amine in pyridine at 0–5°C, followed by gradual warming to room temperature.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Pyridine/DCM (1:1) |
| Temperature | 0°C → 25°C |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Optimization of Key Reaction Parameters
Solvent and Base Selection
Pyridine acts as both solvent and base, neutralizing HCl generated during amidation. Substituting pyridine with triethylamine in tetrahydrofuran (THF) reduces yields to 55–60% due to poor solubility of the amine intermediate.
Temperature Control
Maintaining temperatures below 10°C during acyl chloride addition minimizes side reactions such as N-tosylation of the benzothiazole amine. Post-addition, gradual warming ensures complete conversion without epimerization.
Purification Strategies
Crude product purification involves:
- Liquid-liquid extraction with ethyl acetate and 5% HCl to remove unreacted amine.
- Column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 → 1:2).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.2 Hz, 2H, Tosyl-H), 7.72 (d, J = 8.2 Hz, 2H, Tosyl-H), 6.98 (d, J = 8.6 Hz, 1H, Ar-H), 3.42 (t, J = 6.8 Hz, 2H, CH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂), 2.64 (s, 3H, Tosyl-CH₃), 2.51 (s, 3H, BThiazole-CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 171.2 (C=O), 152.1 (C-S), 144.3 (Tosyl-C), 134.8–118.6 (Ar-C), 42.1 (CH₂), 21.7 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Alternative Methodologies
Solid-Phase Synthesis
Immobilizing 2-methylbenzo[d]thiazol-5-amine on Wang resin enables stepwise assembly of the propanamide chain. However, this method suffers from low overall yields (35–40%) due to incomplete coupling and resin cleavage inefficiencies.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates amidation, achieving 75% yield but requiring specialized equipment.
Challenges and Scalability Considerations
Byproduct Formation
Competing N,N-ditosylation occurs at temperatures >30°C, necessitating strict thermal control.
Industrial Feasibility
The pyridine-based route is scalable to kilogram quantities with consistent yields (70–72%), though solvent recovery systems are essential for cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Target Compound :
- Core : Benzo[d]thiazole (fused benzene-thiazole system).
- Substituents :
- Methyl group at position 2 of the benzo[d]thiazole.
- Propanamide linker terminating in a tosyl group (p-toluenesulfonyl).
Analog 1 : (2S,4R)-Pyrrolidine-2-carboxamide Derivatives ()
- Core : Pyrrolidine with (2S,4R)-stereochemistry.
- Substituents :
- Hydroxy group at position 3.
- Thiazol-5-yl or methylisoxazol-5-yl groups via benzyl/ethyl linkages.
- Carboxamide linkage instead of sulfonamide.
- Key Differences :
Analog 3 : Thiazol-5-ylmethoxycarbonylamino Derivatives ()
- Core : Complex peptidomimetic structures with multiple stereocenters.
- Substituents :
- Thiazol-5-ylmethyl carbamate groups.
- Ureido and hydroperoxypropan-2-yl moieties.
- Key Differences: High molecular complexity with multiple functional groups (e.g., carbamate, ureido).
Functional and Pharmacological Implications
*Inferred from structural motifs: Carboxamide-hydroxyl systems (Analog 1) are common in protease inhibitors, while carbamate-ureido systems (Analog 3) are seen in antiviral agents .
Key Structural Advantages and Limitations
- The tosyl group may improve metabolic stability via sulfonamide resistance to hydrolysis. Limitations: Potential poor solubility due to the lipophilic tosyl group.
Analogs :
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which combines a benzo[d]thiazole moiety with a tosylpropanamide group. This structural configuration is believed to contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit broad-spectrum antimicrobial properties. A study demonstrated that compounds derived from benzothiazole showed significant antibacterial and antifungal activities, with minimal inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens .
2. Anticancer Properties
Several studies have highlighted the potential anticancer effects of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These compounds were found to exhibit moderate inhibitory activity, suggesting potential for further development as anticancer agents .
3. Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. Specifically, derivatives have shown promise in inhibiting tyrosinase activity, which is crucial in melanin production and is a target for skin-related disorders. The IC50 values of certain derivatives were reported to be significantly lower than that of standard inhibitors like kojic acid .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways has been suggested.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition : The compound likely interacts with the active site of enzymes such as tyrosinase, thereby inhibiting their activity through competitive or non-competitive inhibition.
Table 1: Summary of Biological Activities
Case Study: Tyrosinase Inhibition
In a specific study focusing on tyrosinase inhibitors, this compound derivatives were synthesized and tested. The most potent derivative exhibited an IC50 value of 0.88 µM, indicating strong inhibition compared to the positive control (kojic acid) with an IC50 value of 84.41 µM . This suggests that modifications in the structure can lead to enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
